Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine
Description
Properties
IUPAC Name |
N-benzyl-4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-4-15(5-3-1)14-19-16-6-11-20-17(16)7-9-18(10-8-17)21-12-13-22-18/h1-5,16,19H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJQPCBAZQEMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1NCC3=CC=CC=C3)CCC4(CC2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a precursor containing the dispiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis of Dioxolane Rings
The 1,4-dioxolane rings in this compound undergo hydrolysis under acidic conditions. In a representative procedure :
-
Reagents : 2M HCl (2.5 equiv) in water
-
Conditions : Room temperature (20°C), 22 hours
-
Yield : 95.6% of a light brown liquid (presumed diol or diketone derivative)
| Parameter | Value |
|---|---|
| Temperature | 20°C |
| Reaction Time | 22 hours |
| HCl Equivalents | 2.5 eq |
| Workup | Neutralization (NaOH), extraction (DCM), drying (MgSO₄) |
This reaction demonstrates the lability of the dioxolane rings under acidic conditions, likely proceeding via protonation of oxygen atoms followed by nucleophilic attack by water.
Salt Formation with Hydroiodic Acid
The amine group reacts with hydroiodic acid (HI) to form a hydroiodide salt :
-
Product : 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.48.25]tetradecane hydroiodide
-
Purity : ≥97%
-
Molecular Formula : C₁₈H₂₆INO₂
-
Molecular Weight : 415.315 g/mol
This salt formation enhances the compound’s stability and solubility, making it suitable for storage at room temperature .
Functional Group Compatibility in Reductive Environments
While direct reduction studies on this compound are not explicitly documented, analogous spirocyclic amines and benzyl-protected amines exhibit predictable behavior:
-
Hydrogenolysis : Benzyl groups are typically cleaved under H₂/Pd-C or H₂/Rh-C conditions .
-
Borane Reductions : NaBH₄ has been used for imine reductions in related systems , suggesting potential applicability to derivatives of this compound.
For example, Tf₂O/NaBH₄ systems reduce secondary amides to amines , hinting at possible reductive pathways for modified versions of this spiroamine.
Oxidative Stability
The dioxolane rings and benzylamine group show resilience to mild oxidants but may degrade under strong conditions (e.g., KMnO₄, CrO₃) . No direct oxidative reactions are reported for this compound, but its structural analogs suggest:
Thermal and Storage Stability
Scientific Research Applications
Chemistry
Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown that it may possess properties that inhibit bacterial growth.
- Interaction with Biomolecules : Investigated for its ability to interact with enzymes and receptors, leading to various biological effects.
Medicine
The compound is being explored for therapeutic properties:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Mechanism of Action : Its interactions at the molecular level can lead to therapeutic effects, making it a candidate for drug development.
Industry
In industrial applications, this compound is utilized in developing new materials:
- Polymers : The compound's chemical properties make it suitable for creating advanced polymers with unique characteristics.
- Nanomaterials : Its versatility allows incorporation into nanomaterials for various applications.
Case Studies
- Antimicrobial Studies : A study conducted on the compound's efficacy against various bacterial strains demonstrated significant inhibitory effects, suggesting potential as an antimicrobial agent.
- Cancer Research : Preliminary in vitro studies indicated that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis.
- Polymer Development : Researchers have successfully incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol: A similar compound with a different functional group.
1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-12-ylamine: Another related compound with a similar dispiro structure.
Uniqueness
Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine is unique due to its specific benzyl group and amine functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: N-benzyl-4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-amine
Molecular Formula: C18H25NO3
CAS Number: 2177257-84-8
Molecular Weight: 303.4 g/mol
The compound features a unique dispiro structure that contributes to its distinct chemical properties and potential interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of benzylamine with a precursor containing the dispiro structure under controlled conditions to ensure high yield and purity .
The biological activity of this compound is attributed to its interactions with various molecular targets in biological systems:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Binding: It can interact with receptors on cell surfaces, influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Activity
Recent studies have explored the antimicrobial effects of related compounds within the same structural class. For instance, derivatives exhibiting similar dispiro structures have shown significant activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that this compound may possess comparable antimicrobial properties .
Anticancer Activity
In vitro studies have indicated that compounds with similar structural motifs can exhibit potent anticancer effects. For example, certain derivatives showed complete tumor growth suppression in ovarian cancer xenografts in animal models . This highlights the potential for this compound to be further investigated as a therapeutic agent in oncology.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine?
- Methodological Answer : The synthesis of spirocyclic amines often involves coupling benzylamine derivatives with spirocyclic ketones (e.g., 1,4,9-trioxa-dispiro[4.2.4.2]tetradecan-12-one) via reductive amination. For example, refluxing the ketone with benzylamine in ethanol under acidic conditions (e.g., glacial acetic acid) followed by catalytic hydrogenation or NaBH4 reduction can yield the target compound. Similar protocols are used for structurally related benzyl-amine derivatives . Characterization via -NMR and -NMR is critical to confirm the spirocyclic framework and amine linkage .
Q. How can the spirocyclic core structure be verified spectroscopically?
- Methodological Answer : The 1,4,9-trioxa-dispiro[4.2.4.2]tetradecane system (CHO) generates distinct NMR signals:
- -NMR: Protons on the spiro carbons exhibit splitting patterns due to restricted rotation (e.g., multiplets at δ 3.5–4.5 ppm for oxygenated methylene groups).
- -NMR: The spiro carbons (quaternary centers) appear as singlets in the range of 90–110 ppm, while ether oxygens deshield adjacent carbons .
Q. What are common challenges in purifying this compound?
- Methodological Answer : Due to the compound’s polarity (from the trioxa-dispiro system) and potential hydrogen-bonding interactions, column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is recommended. High-performance liquid chromatography (HPLC) with a C18 column can resolve impurities from structurally similar byproducts .
Advanced Research Questions
Q. How does the spirocyclic framework influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The rigid spiro structure imposes steric hindrance, limiting access to the amine’s lone pair. Computational modeling (e.g., DFT studies) can predict regioselectivity in reactions such as alkylation or acylation. Experimentally, kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) reveal slower reaction rates compared to non-spiro benzylamines, supporting steric control .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) with transition metals (Pd, Cu) can induce enantioselectivity during the reductive amination step. For example, Pd-catalyzed coupling of prochiral spirocyclic ketones with benzylamine derivatives has achieved >90% ee in related systems . Chiral HPLC or circular dichroism (CD) spectroscopy is required to confirm enantiopurity .
Q. How can fluoromethylation be applied to functionalize the spirocyclic amine?
- Methodological Answer : Fluoromethyl radicals generated via halogen atom transfer (XAT) using tris(trimethylsilyl)silane [(MeSi)Si–H] under visible light irradiation can add to electron-deficient intermediates derived from the amine. This method, adapted from fluoromethylation of iminium ions, requires careful optimization of radical initiators and quenching agents to avoid side reactions .
Q. What computational tools predict the compound’s biological activity based on structural analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling using analogs like benzothiazole derivatives (e.g., 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) can identify potential targets. The spirocyclic system’s conformational rigidity may enhance binding to enzymes with deep hydrophobic pockets (e.g., kinases or GPCRs) .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to address variability?
- Methodological Answer : Yield variations (e.g., 40–75%) in literature may arise from differences in reducing agents (NaBH vs. H/Pd-C) or solvent purity. Systematic screening of reaction parameters (temperature, catalyst loading) using design of experiments (DoE) can optimize reproducibility. For example, anhydrous ethanol reduces side-product formation compared to aqueous solvents .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
